BenchChemオンラインストアへようこそ!

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Acute Promyelocytic Leukemia Retinoid X Receptor Agonist Differentiation Therapy

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a methyl ester prodrug with distinct lipophilicity and cellular permeability versus the free acid, PTB. It serves as a synthetically tractable entry point for generating focused libraries of dual sEH/FAAH inhibitors and for exploring multi-target privileged scaffolds. The 4-phenylthiazole core has validated activity across adenosine receptors, antileishmanial enzymes, and antifungal pathways. Choose this compound for rigorous SAR campaigns and avoid generic substitution based solely on the 4-phenylthiazole core.

Molecular Formula C17H13NO2S
Molecular Weight 295.36
CAS No. 320420-94-8
Cat. No. B2622741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
CAS320420-94-8
Molecular FormulaC17H13NO2S
Molecular Weight295.36
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyWHQGTUOPWSBROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (CAS 320420-94-8): Structural and Physicochemical Baseline for Research Procurement


Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (CAS 320420-94-8) is a synthetic heterocyclic compound comprising a 1,3-thiazole ring substituted with a phenyl group at the 4-position and linked to a methyl benzoate ester moiety [1]. With a molecular formula of C17H13NO2S, molecular weight of 295.4 g/mol, and a calculated partition coefficient (XLogP3-AA) of 4.1, this compound exhibits moderate to high lipophilicity and a topological polar surface area (TPSA) of 67.4 Ų [1]. The molecule contains zero hydrogen bond donors and four hydrogen bond acceptors, with four rotatable bonds contributing to its conformational flexibility [1].

Why Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Cannot Be Interchanged with Closest Structural Analogs


Structural analogs of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate that differ in the nature of the benzoate ester substituent or the thiazole ring substitution pattern exhibit substantial variations in physicochemical properties, biological target engagement, and synthetic utility. Specifically, the methyl ester functionality confers distinct lipophilicity, solubility, and metabolic handling characteristics compared to free carboxylic acid derivatives (such as 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid, CAS 320421-01-0) . The presence of the ester group further distinguishes this compound from other 4-phenylthiazole derivatives, including the phenolic analog (4-(4-phenyl-1,3-thiazol-2-yl)phenol, CAS 416859-97-7) and the amine analog (4-(4-phenyl-1,3-thiazol-2-yl)aniline, CAS 64209-99-0) . These variations critically influence the compound's suitability as a synthetic intermediate for generating libraries of structurally defined thiazole-benzoate derivatives with predictable drug-like properties. Consequently, generic substitution based solely on the shared 4-phenylthiazole core introduces unacceptable risk to experimental reproducibility and the validity of structure-activity relationship (SAR) campaigns.

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate: Quantified Differentiation from Analogs for Scientific Selection


Carboxylic Acid Derivative (PTB) Demonstrates Potent Dual RXRα/RARα Agonist Activity Relevant to APL Research

The free carboxylic acid derivative of this compound, designated phenyl-thiazolyl-benzoic acid (PTB), was identified via virtual screening and experimentally characterized as a potent dual agonist of RXRα and RARα nuclear receptors [1]. PTB bound directly to RXRα and RARα in TR-FRET assays, but not to PPARα, δ(β), or γ subtypes, demonstrating receptor selectivity [1]. In reporter gene assays in HEK-293 cells, PTB fully activated transcriptional responses mediated by RXRα/RXRα homodimers and partially activated RARα/RXRα heterodimers [1]. Importantly, PTB induced differentiation and inhibited the growth of human NB4 acute promyelocytic leukemia (APL) cells, with efficacy compared directly to all-trans retinoic acid (ATRA) and 9-cis retinoic acid (9-cis RA) controls [1]. While the methyl ester is a prodrug that requires hydrolysis to the active acid in vivo or in cell-based systems, its enhanced lipophilicity relative to the acid is expected to facilitate passive cellular permeability in experimental settings.

Acute Promyelocytic Leukemia Retinoid X Receptor Agonist Differentiation Therapy

4-Phenylthiazole Moiety Supports Low Nanomolar Dual sEH/FAAH Inhibition in SAR Studies

Structure-activity relationship (SAR) studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have demonstrated that the 4-phenylthiazole moiety—which constitutes the core scaffold of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate—is well tolerated by both enzymes and supports excellent inhibition potencies in the low nanomolar range [1]. For example, compound 6o bearing a 4-phenylthiazole core exhibited sEH IC50 = 2.5 nM and FAAH IC50 = 9.8 nM [1]. This scaffold outperforms benzothiazole-based comparators in this specific polypharmacological context, as prior benzothiazole analogs (e.g., compound 3) achieved sEH IC50 = 9.6 nM and FAAH IC50 = 7 nM [1]. The 4-phenylthiazole-containing inhibitors demonstrated antinociceptive activity in the Formalin Test rat model of acute inflammatory pain that was comparable to ketoprofen, a conventional NSAID [1].

Pain Management Inflammation Soluble Epoxide Hydrolase Inhibition

Methyl Ester Provides Calculated Lipophilicity Advantage Over Free Acid Analog for Cellular Permeability

The methyl ester functionality of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate confers a calculated partition coefficient (LogP) of approximately 5.40 , significantly higher than the predicted or measured LogP values of the free carboxylic acid analog (4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid, CAS 320421-01-0), which are expected to be approximately 2–3 units lower based on the contribution of the ionizable carboxyl group at physiological pH. This difference in lipophilicity translates directly to altered passive membrane permeability, tissue distribution, and metabolic stability profiles in cell-based assays and in vivo models. For researchers conducting SAR studies on RXR/RXR or sEH/FAAH targets, the methyl ester may serve as a membrane-permeable prodrug that undergoes intracellular esterase-mediated hydrolysis to release the active carboxylic acid pharmacophore.

Drug Design ADME Prediction Physicochemical Profiling

Distinct Physicochemical Profile Enables Differentiation from Phenolic and Amine Analogs in Medicinal Chemistry Campaigns

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate exhibits a distinct combination of physicochemical properties that differentiate it from closely related 4-phenylthiazole analogs. Compared to the phenolic analog (4-(4-phenyl-1,3-thiazol-2-yl)phenol, CAS 416859-97-7, MW = 253.32 g/mol, contains one hydrogen bond donor), this methyl ester (MW = 295.4 g/mol, zero hydrogen bond donors) offers higher molecular weight, increased lipophilicity (XLogP3-AA = 4.1 vs. predicted lower values for phenol), and the absence of a hydrogen bond donor [1]. Similarly, compared to the aniline analog (4-(4-phenyl-1,3-thiazol-2-yl)aniline, CAS 64209-99-0, MW = 252.33 g/mol, contains one hydrogen bond donor), this ester exhibits a higher calculated XLogP3 (4.1 vs. 3.6) and equivalent TPSA (67.4 Ų vs. 67.2 Ų) despite the presence of an additional carbonyl oxygen [1]. These property differences directly impact solubility, permeability, protein binding, and metabolic stability, thereby influencing compound performance in biological assays and downstream synthetic tractability.

Medicinal Chemistry Lead Optimization SAR Studies

Methyl Ester Serves as Stable, Versatile Intermediate for Generating Structurally Diverse 4-Phenylthiazole Derivatives

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate functions as a stable, shelf-ready synthetic intermediate that can be readily diversified via standard ester hydrolysis, amidation, reduction, or transesterification reactions. In contrast, the free carboxylic acid analog (CAS 320421-01-0) requires activation (e.g., conversion to acid chloride or use of coupling reagents) for amide bond formation, and the phenolic analog (CAS 416859-97-7) presents additional synthetic complexity due to the need for orthogonal protection/deprotection of the reactive phenol hydroxyl group . The methyl ester is synthesized via the well-established Hantzsch thiazole condensation methodology, enabling reliable scale-up and incorporation into parallel synthesis workflows for generating focused libraries of 4-phenylthiazole-containing compounds .

Synthetic Chemistry Building Block Library Synthesis

4-Phenylthiazole Scaffold Provides Validated Entry Point for Multiple Therapeutic Target Families Beyond sEH/FAAH

Beyond the validated RXR/RXR agonist and dual sEH/FAAH inhibitor applications, the 4-phenylthiazole scaffold has been exploited across multiple therapeutic target families. Radioligand binding studies of 2-amino-5-benzoyl-4-phenylthiazole derivatives at adenosine receptor (AdoR) subtypes yielded potent and A1-selective antagonists [1]. 4-Phenyl-1,3-thiazol-2-amines demonstrated antileishmanial activity, with S-methyl-5-thioadenosine phosphorylase implicated as a potential macromolecular target [2]. 4-Phenylthiazole-derived ruthenium(II) and osmium(II) complexes exhibited in vitro anticancer activity [3]. Additionally, 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT) showed efficacy against Cryptococcus spp. and Candida albicans in animal models, including biofilm inhibition and interference with adhesion to human buccal cells [4]. This breadth of validated target engagement underscores the privileged nature of the 4-phenylthiazole core and positions this methyl ester as a strategic scaffold for diverse medicinal chemistry and chemical biology applications.

Multi-Target Drug Discovery Scaffold Hopping Polypharmacology

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate: Evidence-Backed Research and Industrial Application Scenarios


Differentiation-Inducing Therapy Research for Acute Promyelocytic Leukemia (APL)

Investigators pursuing RXRα/RARα dual agonists for differentiation therapy of APL should consider Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate as a prodrug candidate. The free acid derivative (PTB) has demonstrated direct binding to RXRα and RARα, functional activation of RXR/RXR reporter genes, and induction of differentiation in human NB4 APL cells [1]. The methyl ester offers enhanced cellular permeability compared to the acid, enabling more efficient intracellular delivery in cell-based assays .

Dual sEH/FAAH Inhibitor Development for Chronic Pain and Inflammation

Medicinal chemists developing non-opioid analgesics targeting the dual inhibition of sEH and FAAH can leverage this compound as a core scaffold. SAR studies confirm that the 4-phenylthiazole moiety supports low nanomolar inhibition potencies (e.g., compound 6o: sEH IC50 = 2.5 nM; FAAH IC50 = 9.8 nM) and that compounds bearing this scaffold produce antinociception comparable to ketoprofen in rat models of acute inflammatory pain [1]. The methyl ester provides a synthetically tractable entry point for generating focused libraries of dual inhibitors with optimized potency and ADME profiles .

Focused Library Synthesis for Polypharmacology-Driven Drug Discovery

Research organizations engaged in multi-target drug discovery can utilize this compound as a privileged scaffold for generating diverse compound libraries. The 4-phenylthiazole core has demonstrated validated activity across multiple target families, including adenosine receptors, antileishmanial enzymes, and antifungal pathways [1]. The methyl ester functionality enables rapid diversification via parallel amidation or hydrolysis-amide coupling workflows, supporting efficient SAR exploration and lead optimization .

Antifungal Drug Discovery Targeting Cryptococcus and Candida Species

Investigators developing novel antifungal agents for cryptococcosis and candidiasis should evaluate 4-phenylthiazole-containing compounds as lead scaffolds. Related 4-phenylthiazole derivatives (e.g., CHT) have demonstrated in vivo efficacy against Cryptococcus spp. and Candida albicans, including disruption of biofilm formation and inhibition of adhesion to human buccal cells [1]. This methyl ester serves as a versatile starting material for synthesizing and optimizing a series of structurally related antifungal candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.